Vandrikidine
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Overview
Description
Vandrikidine is a natural alkaloid isolated from the herb of Melodinus khasianus. It is isomeric with vandrikine and has a molecular formula of C22H26N2O4 . This compound is known for its unique structure, which includes a methyl ester group and multiple double bonds, contributing to its distinct chemical properties .
Scientific Research Applications
Vandrikidine has demonstrated efficacy in pre-clinical studies using various cancer cell lines. It has shown promising results against leukemia, lung cancer, colon cancer, and melanoma. Further research is underway to explore its potential as a therapeutic agent. Additionally, this compound is used in life sciences research to study its bioactivity and potential pharmacological applications .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Vandrikidine can be synthesized through various organic synthesis techniques. One common method involves the use of methylation and esterification reactions. The synthesis typically starts with the precursor compound, which undergoes a series of reactions including hydroxylation, methoxylation, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Melodinus khasianus herb. The process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Vandrikidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced alkaloid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Nucleophiles such as halides, amines, under reflux conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced alkaloid derivatives.
Substitution Products: Various substituted alkaloid compounds.
Mechanism of Action
Vandrikidine exhibits cytotoxicity in various cancer cell lines. Studies suggest it disrupts microtubule assembly, which is essential for cell division and mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Vandrikine: Isomeric with Vandrikidine, sharing a similar structure but differing in the arrangement of functional groups.
Aspidospermidine Derivatives: Compounds with similar core structures but different substituents, exhibiting varying degrees of bioactivity.
Uniqueness: this compound’s unique combination of functional groups and its ability to disrupt microtubule assembly set it apart from other similar compounds. Its distinct chemical structure contributes to its specific bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
methyl (1R,12S,19R)-12-[(1R)-1-hydroxyethyl]-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-13(25)21-7-4-9-24-10-8-22(20(21)24)16-6-5-14(27-2)11-17(16)23-18(22)15(12-21)19(26)28-3/h4-7,11,13,20,23,25H,8-10,12H2,1-3H3/t13-,20+,21+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFZNAXYPDIJR-MCLJMYSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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